(3S,4S)-3-N-cyclopropylaminomethyl-4-fluoropyrrolidine
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Overview
Description
(3S,4S)-3-N-cyclopropylaminomethyl-4-fluoropyrrolidine is a chiral compound that features a pyrrolidine ring substituted with a cyclopropylaminomethyl group and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-3-N-cyclopropylaminomethyl-4-fluoropyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoropyrrolidine and cyclopropylamine.
Formation of Intermediate: The 4-fluoropyrrolidine is reacted with a suitable protecting group to protect the amine functionality. This intermediate is then subjected to a nucleophilic substitution reaction with cyclopropylamine to introduce the cyclopropylaminomethyl group.
Deprotection: The protecting group is removed under acidic or basic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Solvent Selection: Choosing appropriate solvents to maximize solubility and reaction efficiency.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-3-N-cyclopropylaminomethyl-4-fluoropyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Nucleophiles such as sodium azide in dimethylformamide at elevated temperatures.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or other substituted derivatives.
Scientific Research Applications
(3S,4S)-3-N-cyclopropylaminomethyl-4-fluoropyrrolidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand the interaction of chiral compounds with biological targets.
Industrial Applications: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3S,4S)-3-N-cyclopropylaminomethyl-4-fluoropyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include:
Enzyme Inhibition: The compound can inhibit the activity of enzymes by binding to their active sites.
Receptor Modulation: It can act as an agonist or antagonist at receptor sites, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(3S,4R)-3-N-cyclopropylaminomethyl-4-fluoropyrrolidine: A stereoisomer with different spatial arrangement of substituents.
(3S,4S)-3-N-cyclopropylaminomethyl-4-chloropyrrolidine: A compound with a chlorine atom instead of fluorine.
(3S,4S)-3-N-cyclopropylaminomethyl-4-hydroxypyrrolidine: A compound with a hydroxyl group instead of fluorine.
Uniqueness
(3S,4S)-3-N-cyclopropylaminomethyl-4-fluoropyrrolidine is unique due to the presence of both a cyclopropylaminomethyl group and a fluorine atom on the pyrrolidine ring. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and organic synthesis.
Properties
Molecular Formula |
C8H15FN2 |
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Molecular Weight |
158.22 g/mol |
IUPAC Name |
N-[[(3S,4S)-4-fluoropyrrolidin-3-yl]methyl]cyclopropanamine |
InChI |
InChI=1S/C8H15FN2/c9-8-5-10-3-6(8)4-11-7-1-2-7/h6-8,10-11H,1-5H2/t6-,8+/m0/s1 |
InChI Key |
QZFXTAVCZYQMQZ-POYBYMJQSA-N |
Isomeric SMILES |
C1CC1NC[C@@H]2CNC[C@H]2F |
Canonical SMILES |
C1CC1NCC2CNCC2F |
Origin of Product |
United States |
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